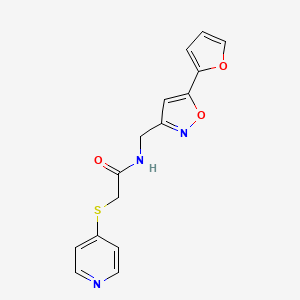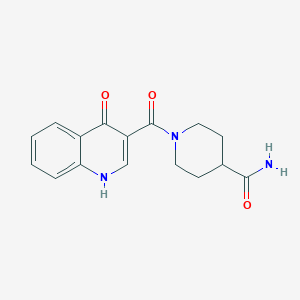
1-(3-(ピペリジン-1-イルメチル)-1,4-チアゼパン-4-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one is a complex organic compound that features a piperidine ring, a thiazepane ring, and an ethanone group
科学的研究の応用
1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
作用機序
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the piperidine ring could potentially influence these properties, as piperidine is a common moiety in many drugs .
Result of Action
Based on the wide range of activities exhibited by piperidine derivatives, it could potentially have a variety of effects depending on its specific targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one typically involves multi-step organic reactions. One common method involves the formation of the piperidine ring followed by the introduction of the thiazepane ring. The final step involves the addition of the ethanone group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may produce alcohols.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine and thiazepane derivatives, such as:
- 1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}methanol
- 1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}propane-1-one
- 1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}butane-1-one
Uniqueness
What sets 1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c1-12(16)15-8-5-9-17-11-13(15)10-14-6-3-2-4-7-14/h13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRAEQHIJORTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCSCC1CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2499817.png)




![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
![1-(4-chlorophenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine](/img/structure/B2499829.png)

